
6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with 2-methoxyethylamine. The reaction mixture is protected from light, heated to 85°C, and refluxed for 15 hours . This method ensures the formation of the desired isoquinolinone structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted isoquinolinone derivative.
科学的研究の応用
6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinolinone-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
- 2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-Bromo-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and a methoxyethyl group
特性
分子式 |
C12H12BrNO2 |
|---|---|
分子量 |
282.13 g/mol |
IUPAC名 |
6-bromo-2-(2-methoxyethyl)isoquinolin-1-one |
InChI |
InChI=1S/C12H12BrNO2/c1-16-7-6-14-5-4-9-8-10(13)2-3-11(9)12(14)15/h2-5,8H,6-7H2,1H3 |
InChIキー |
DKXRQPKMBDOXJW-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=CC2=C(C1=O)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


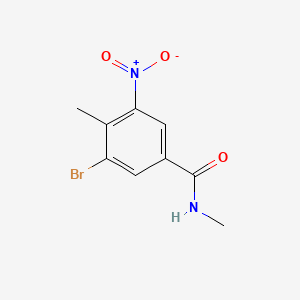


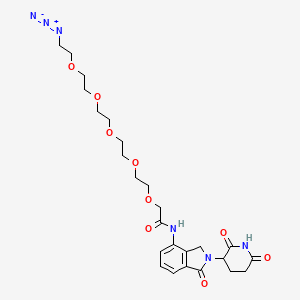
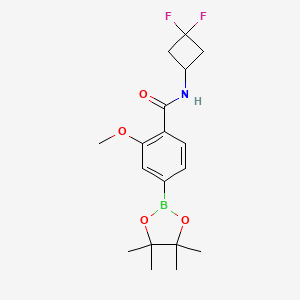
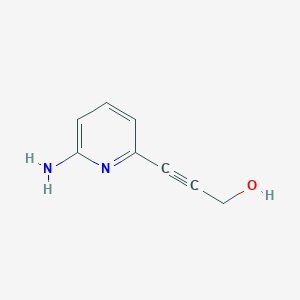

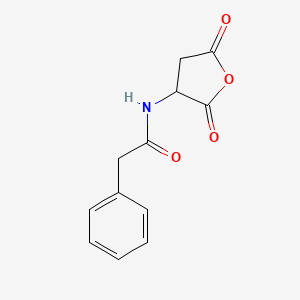

![3-[[(2S,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14764765.png)
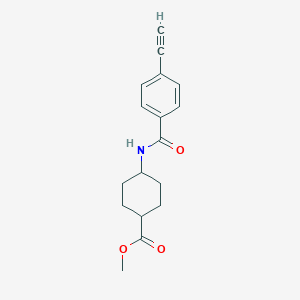
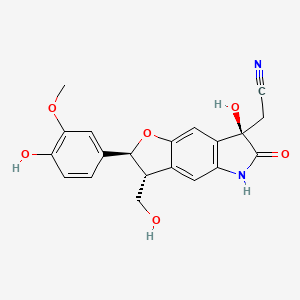
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)

